7-Hydroxygranisetron hydrochloride

Beschreibung

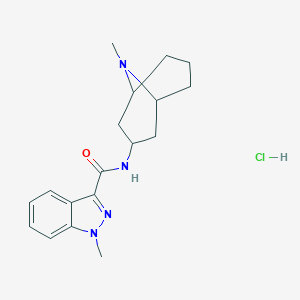

Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

Granisetron is a potent, selective antagonist of 5-HT3 receptors. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. |

|---|---|

CAS-Nummer |

107007-99-8 |

Molekularformel |

C18H25ClN4O |

Molekulargewicht |

348.9 g/mol |

IUPAC-Name |

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+; |

InChI-Schlüssel |

QYZRTBKYBJRGJB-PCMHIUKPSA-N |

Isomerische SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

Kanonische SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

Aussehen |

Assay:≥98%A crystalline solid |

melting_point |

219 °C (hydrochloride salt) |

Andere CAS-Nummern |

107007-99-8 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

109889-09-0 (Parent) |

Löslichkeit |

4.34e-01 g/L |

Synonyme |

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |

Herkunft des Produkts |

United States |

Foundational & Exploratory

7-Hydroxygranisetron Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of 7-Hydroxygranisetron hydrochloride, a significant metabolite of the potent 5-HT3 receptor antagonist, granisetron (B54018). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Core Properties and Data

7-Hydroxygranisetron hydrochloride is the primary active metabolite of granisetron, a widely used antiemetic agent.[1] Understanding its fundamental properties is crucial for comprehending its pharmacological profile and for the development of analytical and synthetic methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Hydroxygranisetron hydrochloride is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride | [2] |

| Synonyms | 7-Hydroxy Granisetron HCl, 7-OH Granisetron HCl | N/A |

| CAS Number | 133841-04-0 | [2] |

| Molecular Formula | C₁₈H₂₅ClN₄O₂ | [2] |

| Molecular Weight | 364.87 g/mol | [2] |

| Appearance | White to off-white solid | Assumed based on related compounds |

| Melting Point | Not available | N/A |

| Solubility | Soluble in water | Assumed based on hydrochloride salt form |

| pKa (predicted for free base) | 8.90 ± 0.40 | N/A |

Mechanism of Action and Signaling Pathway

As a metabolite of granisetron, 7-Hydroxygranisetron hydrochloride is understood to exert its pharmacological effects primarily through the antagonism of the serotonin (B10506) 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) is a key step in the signaling cascade that leads to nausea and vomiting, particularly in the context of chemotherapy and radiotherapy.

Chemotherapeutic agents can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a significant release of serotonin. This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal that is transmitted to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately triggering the emetic reflex.

7-Hydroxygranisetron hydrochloride, by competitively blocking these 5-HT3 receptors, prevents the binding of serotonin and thereby inhibits the initiation of this signaling cascade.

References

- 1. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Hydroxy Granisetron Hydrochloride | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide on the Mechanism of Action of 7-Hydroxygranisetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxygranisetron hydrochloride is the principal active metabolite of granisetron (B54018), a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist. This technical guide provides a comprehensive overview of the mechanism of action of 7-Hydroxygranisetron hydrochloride, focusing on its interaction with the 5-HT3 receptor. This document details the underlying signaling pathways, presents quantitative pharmacological data, and provides explicit experimental protocols for the characterization of this compound. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, offering a complete resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective 5-HT3 Receptor Antagonism

The primary mechanism of action of 7-Hydroxygranisetron, mirroring its parent compound granisetron, is the competitive and selective antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) (5-HT) in the central and peripheral nervous systems is a key event in the emetic reflex.[2][3] By competitively binding to and blocking these receptors, 7-Hydroxygranisetron inhibits the downstream signaling cascade that leads to nausea and vomiting.[4][5] Animal studies have suggested that metabolites of granisetron possess 5-HT3 receptor antagonist activity.[1]

Signaling Pathway of 5-HT3 Receptor and its Blockade

The binding of serotonin to the 5-HT3 receptor triggers the opening of a non-selective cation channel, leading to a rapid influx of Na+ and Ca2+ ions. This influx causes depolarization of the neuronal membrane, initiating the signal cascade that culminates in the sensation of nausea and the act of vomiting. 7-Hydroxygranisetron hydrochloride acts by occupying the serotonin binding site on the 5-HT3 receptor, thereby preventing its activation.

Caption: Signaling pathway of 5-HT3 receptor activation and its antagonism by 7-Hydroxygranisetron.

Quantitative Pharmacological Data

While 7-Hydroxygranisetron is recognized as the major and active metabolite of granisetron, specific quantitative data on its binding affinity (Ki) and functional potency (IC50) at the 5-HT3 receptor are not extensively reported in publicly available literature.[6] However, the data for the parent compound, granisetron, are well-characterized and provide a benchmark for understanding the potency of this class of antagonists.

| Compound | Parameter | Value | Receptor/System |

| Granisetron | pKi | 9.15 | Rat Cerebral Cortex (5-HT3)[7] |

| Granisetron | pA2 | 9.44 | Rat Vagus Nerve (5-HT3)[7] |

| 7-Hydroxygranisetron | pKi | Data not readily available | 5-HT3 Receptor |

| 7-Hydroxygranisetron | pIC50 | Data not readily available | 5-HT3 Receptor |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological activity of 5-HT3 receptor antagonists like 7-Hydroxygranisetron hydrochloride.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [3H]granisetron), and a range of concentrations of the unlabeled test compound (7-Hydroxygranisetron hydrochloride).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled 5-HT3 antagonist).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Electrophysiological Assay for Functional Antagonism (IC50)

This assay measures the ability of a compound to inhibit the function of the 5-HT3 receptor, which is an ion channel.

Experimental Workflow:

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Detailed Methodology:

-

Cell Preparation:

-

Use a cell line that expresses functional 5-HT3 receptors.

-

Plate the cells on coverslips for easy access during recording.

-

-

Electrophysiological Recording:

-

Utilize the whole-cell patch-clamp technique to record the ion currents flowing through the 5-HT3 receptors.

-

Hold the cell membrane at a negative potential (e.g., -60 mV) to provide a driving force for cation influx.

-

-

Experimental Procedure:

-

Establish a stable baseline recording.

-

Apply a known concentration of a 5-HT3 receptor agonist (e.g., serotonin) to the cell to evoke a maximal or sub-maximal inward current.

-

After the current returns to baseline (washout), pre-apply a specific concentration of 7-Hydroxygranisetron hydrochloride for a defined period.

-

In the continued presence of the antagonist, re-apply the agonist and record the resulting current.

-

Repeat this process for a range of antagonist concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-induced current in the absence and presence of each concentration of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the percentage of inhibition against the log of the antagonist concentration to generate a concentration-response curve.

-

Fit the data to a sigmoidal dose-response equation to determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of the agonist response).

-

Metabolic Pathway

7-Hydroxygranisetron is the major product of granisetron's metabolism in human liver microsomes, particularly at clinically relevant concentrations.[6] This hydroxylation is primarily mediated by the cytochrome P450 enzyme system.

Caption: Metabolic activation of granisetron to 7-Hydroxygranisetron.

Conclusion

7-Hydroxygranisetron hydrochloride exerts its antiemetic effect through the selective antagonism of 5-HT3 receptors. As the primary active metabolite of granisetron, a thorough understanding of its pharmacological profile is paramount for a complete comprehension of the clinical efficacy and safety of the parent drug. While specific quantitative binding and functional data for 7-Hydroxygranisetron are not widely published, the established protocols for characterizing 5-HT3 receptor antagonists provide a clear framework for its evaluation. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the advancement of antiemetic therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Hydroxygranisetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxygranisetron hydrochloride is the principal active metabolite of the potent and selective 5-HT₃ receptor antagonist, granisetron (B54018). Formed primarily in the liver through cytochrome P450-mediated oxidation, this metabolite plays a significant role in the overall antiemetic effect of its parent compound. This technical guide provides a comprehensive overview of 7-Hydroxygranisetron hydrochloride, including its chemical properties, metabolic synthesis, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.

Chemical and Physical Properties

7-Hydroxygranisetron hydrochloride is a derivative of granisetron, characterized by the addition of a hydroxyl group to the indazole ring. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride | |

| Molecular Formula | C₁₈H₂₅ClN₄O₂ | |

| Molecular Weight | 364.9 g/mol | |

| CAS Number | 133841-04-0 | |

| Appearance | White to off-white solid | |

| Solubility | Readily soluble in water |

Metabolic Synthesis

7-Hydroxygranisetron is the major metabolite of granisetron, formed predominantly in the liver. The metabolic conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system.

Key Enzymes Involved

In vitro studies utilizing human liver microsomes have identified two key CYP isoforms responsible for the metabolism of granisetron:

-

CYP1A1: This enzyme is primarily responsible for the 7-hydroxylation of granisetron, the main metabolic pathway.

-

CYP3A4: This isoform is involved in the N-demethylation of granisetron, a minor metabolic pathway.

The formation of 7-Hydroxygranisetron is significantly correlated with CYP1A1 activity.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic conversion of granisetron to 7-Hydroxygranisetron.

Mechanism of Action

As an active metabolite of granisetron, 7-Hydroxygranisetron is understood to exert its antiemetic effects through the same mechanism as its parent compound: antagonism of the 5-hydroxytryptamine (serotonin) type 3 (5-HT₃) receptor.

5-HT₃ Receptor Signaling

The 5-HT₃ receptor is a ligand-gated ion channel. Its activation by serotonin (B10506) leads to the influx of cations, resulting in neuronal depolarization and the transmission of emetic signals. The signaling pathway is depicted below.

7-Hydroxygranisetron Hydrochloride: A Technical Overview of its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 7-Hydroxygranisetron hydrochloride, a principal active metabolite of Granisetron (B54018). Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The hydroxylation of the parent compound to 7-Hydroxygranisetron is a critical step in its metabolism. This document outlines the molecule's chemical structure and discusses its formation.

Chemical and Physical Properties

7-Hydroxygranisetron hydrochloride is identified by its specific chemical properties, which are crucial for its analytical characterization and understanding its behavior in biological systems. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride | PubChem |

| CAS Number | 133841-04-0 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₈H₂₅ClN₄O₂ | PubChem |

| Molecular Weight | 364.87 g/mol | Santa Cruz Biotechnology[1] |

| Canonical SMILES | CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl | PubChem |

| InChI Key | MBSNWMLKHVHIJB-UHFFFAOYSA-N | PubChem |

| Parent Compound (Free Base) | 7-Hydroxy granisetron (CID: 9818823) | PubChem[2] |

| Parent Compound CAS | 133841-15-3 | Cleanchem[3] |

Chemical Structure

The molecular structure of 7-Hydroxygranisetron hydrochloride consists of a hydroxylated indazole ring linked via a carboxamide group to a 9-methyl-9-azabicyclo[3.3.1]nonane moiety. The hydrochloride salt form enhances its solubility.

Caption: Metabolic conversion of Granisetron to 7-Hydroxygranisetron.

Synthesis and Formation

Metabolic Pathway

The primary route of formation for 7-Hydroxygranisetron is through the metabolism of its parent drug, Granisetron, following administration.

Experimental Insight into Metabolism: In vivo and in vitro studies have demonstrated that the metabolism of Granisetron predominantly occurs in the liver. The process involves N-demethylation and, most significantly, aromatic ring oxidation, which leads to the formation of 7-Hydroxygranisetron.[4]

-

Key Transformation : The conversion is an oxidation reaction where a hydroxyl group (-OH) is added to the 7th position of the indazole aromatic ring of the Granisetron molecule.

-

Enzymatic System : In vitro studies using liver microsomes indicate that this metabolic pathway is primarily mediated by the cytochrome P-450 3A subfamily of enzymes.[4] The activity of this enzyme system is a key determinant in the rate of clearance of Granisetron.

Due to its nature as a metabolite, 7-Hydroxygranisetron is a critical compound for pharmacokinetic studies, drug-drug interaction evaluations, and for use as a reference standard in the quality control of Granisetron drug products.[3]

Chemical Synthesis Considerations

While a specific protocol is not published, a hypothetical chemical synthesis would likely involve two main strategies:

-

Late-Stage Hydroxylation of Granisetron : This approach would mimic the metabolic pathway by using chemical oxidizing agents to selectively hydroxylate the 7-position of the indazole ring. This can be challenging due to the presence of other reactive sites on the molecule, potentially leading to low yields and a mixture of products.

-

Synthesis from a Pre-hydroxylated Intermediate : A more controlled method would involve synthesizing a 7-hydroxy-1-methyl-indazole-3-carboxylic acid precursor first. This precursor would then be coupled with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the final 7-Hydroxygranisetron molecule. This approach offers better control over regioselectivity.

The logical workflow for the second, more plausible synthetic approach is outlined below.

Caption: Plausible chemical synthesis route for 7-Hydroxygranisetron HCl.

This guide provides a foundational understanding of 7-Hydroxygranisetron hydrochloride, emphasizing its structural properties and metabolic origin. For researchers, this information is vital for analytical method development, impurity profiling, and further pharmacological investigation.

References

The Biological Profile of 7-Hydroxygranisetron: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Core Biological Activity of a Key Granisetron (B54018) Metabolite

Introduction

Granisetron, a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy.[1][2] Upon administration, granisetron undergoes hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation, leading to the formation of several metabolites.[1][2] Among these, 7-Hydroxygranisetron emerges as a major metabolite, especially at clinically relevant concentrations.[3] Animal studies have suggested that some of these metabolites, including 7-Hydroxygranisetron, may retain 5-HT3 receptor antagonist activity, making a thorough understanding of their biological profile crucial for a complete picture of granisetron's overall therapeutic effect.[1][3]

Quantitative Analysis of 5-HT3 Receptor Antagonism

A precise quantitative understanding of a compound's interaction with its target is fundamental in drug development. For 5-HT3 receptor antagonists, key parameters include the binding affinity (Ki) and functional antagonism (pA2 or functional IC50). While specific values for 7-Hydroxygranisetron are not currently published, the data for the parent compound, granisetron, provide a valuable benchmark for its expected activity profile.

Table 1: 5-HT3 Receptor Binding Affinity of Granisetron [4][5]

| Compound | Radioligand | Preparation | Ki (nM) |

| Granisetron | [3H]Granisetron | N1E-115 neuroblastoma cells | 0.23 |

| Granisetron | [3H]GR65630 | Rat cerebral cortical membranes | 0.07 |

Table 2: Functional Antagonism of Granisetron at the 5-HT3 Receptor [4][6]

| Compound | Agonist | Preparation | pA2 |

| Granisetron | 5-HT | Guinea-pig isolated ileum | 8.1 |

| Granisetron | 5-HT | Rat vagus nerve | 9.44 |

Experimental Protocols

To facilitate further investigation into the biological activity of 7-Hydroxygranisetron, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a competitive binding assay to determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT3 receptor.

1. Membrane Preparation:

-

Culture a suitable cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells) to confluency.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]granisetron or [3H]GR65630) and varying concentrations of the test compound (7-Hydroxygranisetron).

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled 5-HT3 antagonist).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT3 Receptor Antagonism (Isolated Guinea Pig Ileum)

This ex vivo protocol assesses the functional antagonism of a test compound against a 5-HT3 receptor agonist.

1. Tissue Preparation:

-

Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.

2. Cumulative Concentration-Response Curve:

-

Obtain a cumulative concentration-response curve for a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.

-

Wash the tissue extensively until the baseline is restored.

3. Antagonist Incubation and Schild Analysis:

-

Incubate the tissue with a fixed concentration of the test compound (7-Hydroxygranisetron) for a predetermined period (e.g., 30-60 minutes).

-

In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

-

Repeat this procedure with several different concentrations of the antagonist.

-

A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without a significant change in the maximum response.

4. Data Analysis:

-

Calculate the dose-ratio for each antagonist concentration (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose-ratio of 2. The pA2 value is a measure of the antagonist's potency.

Visualizing the Molecular Landscape

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: 5-HT3 Receptor Signaling Pathway.

References

- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irispublishers.com [irispublishers.com]

- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective and functional 5-hydroxytryptamine3 receptor antagonism by BRL 43694 (granisetron) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of 7-Hydroxygranisetron hydrochloride.

An In-depth Technical Guide to the Pharmacokinetics of 7-Hydroxygranisetron (B160284)

This technical guide provides a detailed overview of the pharmacokinetics of 7-hydroxygranisetron, the primary and pharmacologically active metabolite of granisetron (B54018). Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy and radiation therapy.[1][2] An understanding of its metabolism and the subsequent pharmacokinetics of its metabolites is crucial for drug development professionals, researchers, and scientists.

Metabolism of Granisetron to 7-Hydroxygranisetron

The clearance of granisetron is predominantly through hepatic metabolism.[3] The process involves N-demethylation and aromatic ring oxidation, followed by conjugation.[3] In vitro studies using human liver microsomes have identified 7-hydroxygranisetron and 9'-desmethyl granisetron as the major metabolic products.[4] At clinically relevant concentrations of the parent drug, 7-hydroxygranisetron is the predominant metabolite.[4]

The metabolism of granisetron is primarily mediated by the cytochrome P-450 3A (CYP3A) subfamily of enzymes.[3][4] Studies have shown that ketoconazole, a known inhibitor of CYP3A, significantly inhibits the formation of 7-hydroxygranisetron.[3][4] While CYP3A3/4 is clearly involved in the 9'-desmethylation pathway, evidence suggests a different, though related, enzyme is responsible for the 7-hydroxylation.[4] Animal studies indicate that some of these metabolites, including 7-hydroxygranisetron, may also possess 5-HT3 receptor antagonist activity.[3]

Experimental Protocols for Quantification

Accurate pharmacokinetic analysis relies on sensitive and validated analytical methods. Several high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous quantification of granisetron and 7-hydroxygranisetron in biological matrices like human plasma and urine.[5][6]

LC-MS/MS Method for Plasma and Urine Samples

A sensitive LC-MS/MS method has been developed and validated for the simultaneous analysis of granisetron and its major metabolite, 7-hydroxygranisetron, in human plasma and urine.[5] This method is sufficiently sensitive and precise to support clinical pharmacokinetic studies.[5][6]

Methodology Details:

-

Sample Preparation: Isolation from plasma is achieved through solid-phase extraction.[6]

-

Internal Standards: Stable isotopically labeled versions of granisetron and 7-hydroxygranisetron are used as internal standards to ensure accuracy.[5]

-

Chromatography: Chromatographic separation is performed using an Xselect HSS T3 analytical column.[5]

-

Mobile Phase: The mobile phase consists of 20% acetonitrile (B52724) in water, containing 0.2 mM ammonium (B1175870) formate (B1220265) and 0.14% formic acid (pH 4), delivered in an isocratic mode.[5]

-

Detection: Quantification is achieved using tandem mass spectrometry operating in positive electrospray ionization mode with multiple reaction monitoring.[5]

HPLC Method with Fluorescence and Electrochemical Detection

An alternative method utilizes reversed-phase HPLC with dual detectors placed in series.[6]

Methodology Details:

-

Sample Preparation: Involves solid-phase extraction from plasma.[6]

-

Chromatography: Separation is achieved using a reversed-phase ion-pair technique on an octyl silica (B1680970) column.[6]

-

Detection: 7-hydroxygranisetron is quantified using an electrochemical detector, while the parent granisetron is measured with a fluorescence detector.[6]

Quantitative Data: Analytical Method Validation

While specific pharmacokinetic parameters for 7-hydroxygranisetron (e.g., Cmax, Tmax, AUC) are not detailed in the reviewed literature, the validation data for the analytical methods provide crucial quantitative insights into the reliability of its measurement in pharmacokinetic studies.

| Parameter | Matrix | Method | Linearity Range (ng/mL) | Limit of Quantification (ng/mL) | Precision (% CV) | Accuracy | Ref |

| Linearity | Plasma | LC-MS/MS | 0.1 - 100 | - | - | - | [5] |

| Urine | LC-MS/MS | 2 - 1000 | - | - | - | [5] | |

| Plasma | HPLC | 0.1 - 50 | - | - | - | [6] | |

| Limit of Quantification | Plasma | LC-MS/MS | - | 0.1 | - | - | [5] |

| Plasma | HPLC | - | 0.25 | - | - | [6] | |

| Precision | Plasma | LC-MS/MS | - | - | < 10% | - | [5] |

| Plasma | HPLC | - | - | < 13% | - | [6] | |

| Accuracy | Plasma | LC-MS/MS | - | - | - | > 85% | [5] |

| Plasma | HPLC | - | - | - | Within 13% | [6] |

References

- 1. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]

- 2. Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 7-Hydroxygranisetron in 5-HT3 Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 7-hydroxygranisetron (B160284), the primary active metabolite of the potent 5-HT3 receptor antagonist, granisetron (B54018). While granisetron is a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and post-operative care, the contribution of its metabolites to its overall therapeutic effect is a critical area of pharmacological investigation. This document details the mechanism of 5-HT3 receptor antagonism, the metabolic pathway leading to 7-hydroxygranisetron, and the available data on its activity. Furthermore, it provides comprehensive experimental protocols for the characterization of 5-HT3 receptor antagonists and visualizes key pathways and workflows to facilitate a deeper understanding of the underlying science for researchers and drug development professionals.

Introduction to 5-HT3 Receptor Antagonism

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel of the Cys-loop superfamily, distinct from other serotonin (B10506) receptors that are G-protein coupled.[1] These receptors are predominantly located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2] Upon binding of serotonin (5-HT), the channel opens, allowing for the influx of cations (primarily Na+, K+, and Ca2+), which leads to rapid neuronal depolarization and the transmission of emetic signals.[2]

Chemotherapeutic agents and radiation can damage enterochromaffin cells in the gut, causing a massive release of serotonin. This surge in serotonin activates 5-HT3 receptors, initiating the vomiting reflex. 5-HT3 receptor antagonists, such as granisetron, competitively bind to these receptors, thereby blocking the action of serotonin and preventing nausea and vomiting.[2]

Metabolism of Granisetron to 7-Hydroxygranisetron

Granisetron undergoes extensive hepatic metabolism, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation.[3][4] In vitro studies using human liver microsomes have identified 7-hydroxygranisetron and 9'-desmethyl granisetron as the major metabolites.[3] At clinically relevant concentrations of granisetron, 7-hydroxygranisetron is the predominant metabolite.[3] The 7-hydroxylation of granisetron is mediated by the cytochrome P450 enzyme system, with studies suggesting the involvement of the CYP3A subfamily.[3][4] Animal studies have suggested that some metabolites of granisetron may also possess 5-HT3 receptor antagonist activity.[3][4]

Quantitative Analysis of 5-HT3 Receptor Antagonism

A critical aspect of characterizing any receptor antagonist is the quantitative determination of its binding affinity and functional potency. While extensive data is available for granisetron, specific quantitative values for 7-hydroxygranisetron are not readily found in publicly available literature. The following table summarizes the known quantitative data for granisetron.

| Compound | Assay Type | Preparation | Potency Metric | Value (nM) | Reference |

| Granisetron | Radioligand Binding Assay | 5-HT3 Receptors | Ki | 0.71 | [5] (pKi of 9.15 converted to Ki) |

| Granisetron | Patch-Clamp (Functional) | 5-HT3A Receptors in HEK293 cells | IC50 | 0.44 | [5] |

Note on 7-Hydroxygranisetron: While it is established as an active metabolite, specific Ki or IC50 values for 7-hydroxygranisetron from head-to-head comparative studies with granisetron are not available in the reviewed literature. Further dedicated research is required to quantify its precise binding affinity and functional potency at the 5-HT3 receptor.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to neuronal excitation and the emetic reflex. 5-HT3 receptor antagonists block this pathway at its inception.

Experimental Workflow for Radioligand Binding Assay

Determining the binding affinity (Ki) of a compound for the 5-HT3 receptor is a fundamental in vitro experiment. A competitive radioligand binding assay is a standard method to achieve this.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

Objective: To determine the binding affinity (Ki) of 7-hydroxygranisetron for the 5-HT3 receptor in comparison to granisetron.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]-Granisetron (specific activity ~80-90 Ci/mmol).

-

Test Compounds: Granisetron hydrochloride, 7-hydroxygranisetron.

-

Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., tropisetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates, glass fiber filters (GF/B or GF/C), cell harvester, liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human 5-HT3A receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL, as determined by a Bradford or BCA protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (for non-specific binding).

-

50 µL of varying concentrations of the test compound (granisetron or 7-hydroxygranisetron).

-

-

Add 50 µL of [3H]-Granisetron at a concentration close to its Kd value.

-

Add 100 µL of the membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

-

Radioactivity Counting:

-

Dry the filters, place them in scintillation vials, and add 4 mL of scintillation cocktail.

-

Count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Model of Emesis: Ferret Model

Objective: To evaluate the anti-emetic efficacy of 7-hydroxygranisetron in comparison to granisetron against chemotherapy-induced emesis.

Animals: Male ferrets (Mustela putorius furo), as they have a well-defined emetic response.

Materials:

-

Emetogen: Cisplatin (B142131) (a highly emetogenic chemotherapeutic agent).

-

Test Compounds: Granisetron hydrochloride, 7-hydroxygranisetron, vehicle control (e.g., saline).

-

Observation Cages.

Methodology:

-

Acclimatization: Acclimate ferrets to the laboratory environment and handling for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Drug Administration:

-

Administer the test compound (granisetron, 7-hydroxygranisetron, or vehicle) via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined time before the emetogen challenge.

-

-

Emetogen Challenge:

-

Administer a single dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis.

-

-

Observation:

-

Individually house the ferrets in observation cages and continuously monitor for signs of emesis (retching and vomiting) for a defined period (e.g., 4-6 hours).

-

Record the latency to the first emetic episode, the number of retches, and the number of vomits.

-

-

Data Analysis:

-

Compare the emetic parameters (latency, number of retches, number of vomits) between the different treatment groups (vehicle, granisetron, 7-hydroxygranisetron).

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed anti-emetic effects.

-

Conclusion

7-Hydroxygranisetron is a major and active metabolite of granisetron, a potent and selective 5-HT3 receptor antagonist. While the qualitative evidence points towards its contribution to the overall anti-emetic effect of the parent drug, a significant gap exists in the publicly available literature regarding its quantitative binding affinity and functional potency at the 5-HT3 receptor. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct head-to-head comparative studies to elucidate the precise pharmacological profile of 7-hydroxygranisetron. Such data would be invaluable for a more complete understanding of granisetron's in vivo activity and could inform the development of future 5-HT3 receptor antagonists with optimized metabolic profiles and therapeutic efficacy.

References

- 1. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Granisetron: Package Insert / Prescribing Information [drugs.com]

- 5. benchchem.com [benchchem.com]

7-Hydroxygranisetron Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granisetron (B54018) is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Following administration, granisetron undergoes extensive metabolism in the liver, with 7-hydroxygranisetron (B160284) being one of its major metabolites. Understanding the chemical properties, synthesis, pharmacology, and analytical methods for 7-hydroxygranisetron hydrochloride is crucial for a comprehensive understanding of the parent drug's overall clinical profile and for the development of new chemical entities. This technical guide provides an in-depth review of the existing literature on 7-hydroxygranisetron hydrochloride, focusing on its core scientific aspects.

Chemical and Physical Properties

7-Hydroxygranisetron is the hydroxylated metabolite of granisetron. The hydrochloride salt form is typically used in research and analytical standards.

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride | PubChem |

| CAS Number | 133841-04-0 | PubChem |

| Molecular Formula | C₁₈H₂₅ClN₄O₂ | PubChem |

| Molecular Weight | 364.9 g/mol | PubChem |

| Appearance | White or yellowish-white crystalline powder | Generic Description |

| Solubility | Easily soluble in water, hardly soluble in methanol | Generic Description |

Synthesis

The general synthetic strategy would involve:

-

Synthesis of 7-hydroxy-1H-indazole-3-carboxylic acid: This intermediate can be synthesized from substituted anthranilic acid derivatives through diazotization followed by cyclization.

-

Synthesis of endo-N-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine: This bicyclic amine is a common intermediate in the synthesis of granisetron and its analogs.

-

Coupling Reaction: The carboxylic acid and the amine would be coupled using a suitable coupling agent (e.g., DCC, EDC) to form the amide bond.

-

Purification and Salt Formation: The resulting 7-hydroxygranisetron would be purified by chromatography and then converted to the hydrochloride salt.

Pharmacology and Metabolism

Mechanism of Action

The pharmacological activity of 7-hydroxygranisetron is expected to be similar to that of its parent compound, granisetron, which is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it allows for the influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization. By blocking this receptor, granisetron and likely its 7-hydroxy metabolite, inhibit the emetic signals in both the peripheral (vagal afferents in the gastrointestinal tract) and central nervous systems (chemoreceptor trigger zone).

5-HT3 Receptor Binding Affinity

Metabolism

Granisetron is extensively metabolized in the liver, primarily through N-demethylation and aromatic ring oxidation. The formation of 7-hydroxygranisetron is a major metabolic pathway. In vitro studies using human liver microsomes have identified Cytochrome P450 1A1 (CYP1A1) as the primary enzyme responsible for the 7-hydroxylation of granisetron.[1] To a lesser extent, CYP3A4 may also be involved.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters specifically for 7-hydroxygranisetron in humans are not well-documented in publicly available literature. The focus of most clinical pharmacokinetic studies has been on the parent compound, granisetron. However, as a major metabolite, the plasma concentration-time profile of 7-hydroxygranisetron would be dependent on the absorption, distribution, metabolism, and excretion of the parent drug.

Experimental Protocols

In Vitro Metabolism of Granisetron Using Human Liver Microsomes

This protocol is a generalized procedure based on standard practices for in vitro drug metabolism studies.

Objective: To determine the in vitro metabolism of granisetron to 7-hydroxygranisetron using human liver microsomes.

Materials:

-

Granisetron hydrochloride

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and granisetron at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of 7-hydroxygranisetron.

Analytical Methods

The simultaneous determination of granisetron and 7-hydroxygranisetron in biological matrices such as human plasma and urine is typically achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification in Human Plasma

Sample Preparation:

-

Solid-Phase Extraction (SPE) or Protein Precipitation: Plasma samples are typically prepared by either SPE for cleaner extracts or by simple protein precipitation with a solvent like acetonitrile.

Chromatographic Conditions:

-

Column: A reversed-phase C18 or similar column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 7-hydroxygranisetron and an internal standard are monitored.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.1 - 100 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |

| Accuracy | >85% | [1] |

| Precision (CV%) | <10% | [1] |

Conclusion

7-Hydroxygranisetron hydrochloride is a key metabolite of the widely used antiemetic drug, granisetron. While much of the publicly available research focuses on the parent compound, this technical guide has synthesized the available information on the metabolite's chemical properties, plausible synthesis, pharmacology, metabolism, and analytical methods. The primary metabolic pathway involves CYP1A1-mediated hydroxylation. Although quantitative pharmacokinetic and pharmacodynamic data for 7-hydroxygranisetron are limited, its structural similarity to granisetron suggests a comparable mechanism of action as a 5-HT3 receptor antagonist. The analytical methods for its quantification in biological fluids are well-established and sensitive. Further research to fully elucidate the specific pharmacological and pharmacokinetic profile of 7-hydroxygranisetron would provide a more complete understanding of the overall clinical effects of granisetron.

References

The In Vivo Metabolism of Granisetron to 7-Hydroxygranisetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of granisetron (B54018), a selective 5-HT3 receptor antagonist, with a primary focus on its hydroxylation to 7-hydroxygranisetron (B160284). This document details the enzymatic pathways, pharmacokinetic profiles of the parent drug and its major metabolite, and the experimental methodologies used for their characterization.

Introduction

Granisetron is a potent antiemetic agent widely used in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Its clinical efficacy is influenced by its pharmacokinetic profile, which is primarily dictated by hepatic metabolism. The main metabolic pathways involve N-demethylation and aromatic ring oxidation, leading to the formation of several metabolites.[2][3] Among these, 7-hydroxygranisetron is a major metabolite, particularly at clinically relevant concentrations of the parent drug.[4] Understanding the in vivo conversion of granisetron to 7-hydroxygranisetron is crucial for optimizing therapeutic regimens and predicting potential drug-drug interactions.

Metabolic Pathway of Granisetron

The biotransformation of granisetron in vivo is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[5][6] Two primary metabolites have been identified: 7-hydroxygranisetron and 9'-desmethylgranisetron.

The 7-hydroxylation of granisetron is the main metabolic route.[4] In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP1A1 as the major enzyme responsible for this reaction.[7] This has been confirmed by experiments showing that an anti-human CYP1A1 antibody completely inhibits the 7-hydroxylation of granisetron in human liver microsomes.[7]

The alternative pathway, 9'-desmethylation, is catalyzed primarily by CYP3A4 .[4][7]

The following diagram illustrates the primary metabolic pathway of granisetron.

Quantitative Data: Pharmacokinetics of Granisetron and 7-Hydroxygranisetron

The pharmacokinetic parameters of granisetron and its metabolite 7-hydroxygranisetron have been characterized in various studies. Below is a summary of key quantitative data obtained from healthy volunteers and cancer patients.

| Parameter | Granisetron | 7-Hydroxygranisetron | Study Population | Administration | Source |

| Cmax (ng/mL) | 5.99 (0.63 - 30.9) | Not Reported | Cancer Patients | 1 mg orally, twice daily for 7 days | [8] |

| 3.63 (0.27 - 9.14) | Not Reported | Healthy Volunteers | Single 1 mg oral dose | [2] | |

| Tmax (h) | ~2 | Not Reported | Healthy Volunteers | Oral | [4] |

| t1/2 (h) | 8.95 (after IV) | Not Reported | Healthy Volunteers | 40 mcg/kg IV | [8] |

| 6.23 (0.96 - 19.9) | Not Reported | Healthy Volunteers | Single 1 mg oral dose | [2] | |

| Clearance (L/h/kg) | 0.52 (0.09 - 7.37) | Not Reported | Cancer Patients | 1 mg orally, twice daily for 7 days | [8] |

| 0.41 (0.11 - 24.6) | Not Reported | Healthy Volunteers | Single 1 mg oral dose | [2] | |

| Plasma Protein Binding | ~65% | Not Reported | - | - | [2][8] |

| Excretion (48h) | ~11% unchanged in urine | 48% as metabolites in urine, 38% in feces | Healthy Volunteers | Oral | [2][3] |

Experimental Protocols

This section outlines the methodologies for key experiments used to study the in vivo metabolism of granisetron.

In Vivo Pharmacokinetic Study in Humans

A representative protocol for a clinical pharmacokinetic study is described below.

Methodology Details:

-

Subject Recruitment: Healthy male and female volunteers are recruited based on specific inclusion and exclusion criteria, including age, BMI, and health status.[9] All subjects provide written informed consent.

-

Dosing: Subjects typically fast overnight before receiving a single oral dose of granisetron (e.g., 1 mg) with a standardized volume of water.[5]

-

Blood Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[9] Plasma is separated by centrifugation and stored at -70°C until analysis.

-

Bioanalytical Method: The concentrations of granisetron and 7-hydroxygranisetron in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or UPLC-MS/MS method.[1][5]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation or solid-phase extraction.[3][5]

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a suitable mobile phase.[1][5]

-

Detection: Mass spectrometry is performed using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) for quantification.[1][5]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2).

In Vitro Metabolism using Human Liver Microsomes

This in vitro system is crucial for identifying the enzymes responsible for granisetron metabolism.

Methodology Details:

-

Materials: Pooled human liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).[10][11]

-

Incubation: Granisetron is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.[4][12]

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile.[10]

-

Metabolite Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the formation of 7-hydroxygranisetron and other metabolites.[10]

-

Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors or specific monoclonal antibodies against individual CYP enzymes (e.g., anti-CYP1A1).[4][7]

Conclusion

The in vivo metabolism of granisetron is a well-characterized process, with 7-hydroxylation by CYP1A1 being the predominant pathway. The resulting metabolite, 7-hydroxygranisetron, is a significant component in the overall disposition of the drug. The experimental protocols outlined in this guide provide a framework for the continued investigation of granisetron metabolism and the assessment of potential drug interactions. A thorough understanding of these metabolic pathways is essential for the safe and effective clinical use of granisetron in diverse patient populations.

References

- 1. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and disposition of 14C-granisetron in rat, dog and man after intravenous and oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. The effect of granisetron on in vitro metabolism of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of 7-Hydroxygranisetron Hydrochloride

This document provides detailed application notes and protocols for the analytical method development of 7-Hydroxygranisetron hydrochloride, a major active metabolite of Granisetron (B54018). The methodologies outlined are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, stability testing, and quality control of pharmaceutical formulations. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for the quantification of 7-Hydroxygranisetron in various matrices.

Introduction

7-Hydroxygranisetron is the principal and pharmacologically active metabolite of Granisetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. Accurate and reliable analytical methods are crucial for determining the concentration of 7-Hydroxygranisetron in biological fluids to understand its pharmacokinetic profile and in pharmaceutical products to ensure quality and stability. This note details validated methods for its quantification.

Analytical Methodologies

Two primary methods are detailed: a stability-indicating HPLC-UV method suitable for pharmaceutical analysis and a sensitive LC-MS/MS method for bioanalysis in plasma and urine.

Stability-Indicating HPLC-UV Method

This method is designed to quantify 7-Hydroxygranisetron hydrochloride in the presence of its potential degradation products and the parent drug, Granisetron.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Visible detector, quaternary pump, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: XBridge Phenyl (150mm × 4.6 mm, 3.5 µm) or equivalent C18 column.[1]

-

Mobile Phase A: 10mM Ammonium acetate (B1210297) in water (pH adjusted to 8.5).[1]

-

Mobile Phase B: Acetonitrile (B52724):Methanol (B129727) (50:50, v/v).[1]

-

Gradient Elution: A gradient program should be optimized to ensure separation of 7-Hydroxygranisetron from Granisetron and other impurities. A typical gradient might be: 0-10 min (10-35% B), 10-15 min (35-45% B), 15-16 min (45-10% B), 16-20 min (10% B).

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40 °C.[1]

-

Detection Wavelength: 305 nm.[1]

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve 7-Hydroxygranisetron hydrochloride reference standard in a suitable diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 0.2-15 µg/mL).[2]

-

Sample Preparation (for drug substance): Dissolve the sample in the diluent to achieve a concentration within the calibration range.

-

-

Forced Degradation Studies: To establish the stability-indicating nature of the method, stress studies should be performed as per ICH guidelines. This includes exposure to acidic, basic, oxidative, thermal, and photolytic conditions.[1] Significant degradation has been observed under basic hydrolysis and oxidative stress.[1]

Bioanalytical LC-MS/MS Method

This highly sensitive and selective method is suitable for the quantification of 7-Hydroxygranisetron in biological matrices such as human plasma and urine.

Experimental Protocol:

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column, such as a C18 or Phenyl column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Isocratic or Gradient Elution: An optimized elution program should be used to achieve good peak shape and separation from endogenous matrix components.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 7-Hydroxygranisetron and its stable isotopically labeled internal standard (if used). For example, the transition for 7-Hydroxygranisetron could be m/z 329.2 → 138.1.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum signal intensity.

-

-

Sample Preparation (Plasma/Urine):

-

Solid-Phase Extraction (SPE): This is a common technique for extracting 7-Hydroxygranisetron from biological fluids.[3][4]

-

Liquid-Liquid Extraction (LLE): An alternative to SPE for sample clean-up.

-

Protein Precipitation: A simpler but potentially less clean method involving the addition of a solvent like acetonitrile or methanol to precipitate plasma proteins.

-

Internal Standard: A stable isotopically labeled 7-Hydroxygranisetron is the ideal internal standard to correct for matrix effects and variability in extraction and ionization.[5]

-

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from various validated analytical methods for 7-Hydroxygranisetron and Granisetron.

Table 1: HPLC Method Validation Data

| Parameter | Result | Reference |

| Linearity Range | 0.2 - 15 µg/mL | [2] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Precision (RSD%) | Within-day: 0.5-4%, Between-day: 0.5-4% | [2] |

| Accuracy (Recovery %) | 98.81% - 99.30% | [6][7] |

| Limit of Detection (LOD) | 0.1502 µg/mL | [3][8] |

| Limit of Quantification (LOQ) | 0.4553 µg/mL | [3][8] |

Table 2: LC-MS/MS Method Validation Data (in Human Plasma)

| Parameter | Result | Reference |

| Linearity Range | 0.25 - 50 ng/mL | [3][4] |

| Correlation Coefficient (r²) | > 0.99 | [3][4] |

| Precision (RSD%) | < 13% | [3][4] |

| Accuracy (% Bias) | Within ±13% | [3][4] |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [3][4] |

| Recovery | Quantitative | [3][4] |

Visualizations

The following diagrams illustrate the experimental workflow for the analytical method development and the logical relationships of method validation parameters.

Caption: Experimental Workflow for Analytical Method Development.

Caption: Logical Relationships of Method Validation Parameters.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researcher.manipal.edu [researcher.manipal.edu]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

Application Note and Protocol for the Quantification of 7-Hydroxygranisetron Hydrochloride using HPLC

This document provides a detailed application note and protocol for the quantification of 7-Hydroxygranisetron (B160284) hydrochloride, the major and pharmacologically active metabolite of Granisetron (B54018), in human plasma. This method is crucial for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Granisetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy.[1][2][3][4] The primary mechanism of action involves the blockade of 5-HT3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone in the brain, which inhibits the vomiting reflex.[1][2][3][4][5] 7-Hydroxygranisetron is the principal metabolite of Granisetron and its quantification is essential for comprehensive pharmacokinetic profiling. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Granisetron and 7-Hydroxygranisetron in human plasma.

Chemical Structures:

-

Granisetron:

-

Chemical Formula: C18H24N4O

-

IUPAC Name: 1-methyl-N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide

-

-

7-Hydroxygranisetron:

-

Chemical Formula: C18H24N4O2

-

IUPAC Name: 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide[6]

-

Quantitative Data Summary

The following table summarizes the quantitative parameters of a validated HPLC method for the simultaneous determination of Granisetron and 7-Hydroxygranisetron in human plasma.

| Parameter | Granisetron | 7-Hydroxygranisetron | Reference |

| Linearity Range | 0.2 - 100 ng/mL | 0.1 - 50 ng/mL | [7] |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.25 ng/mL | [8] |

| Precision (RSD) | < 3.98% (at 1 ng/mL) | < 7.23% (at 0.5 ng/mL) | [7] |

| Accuracy | Within 13% | Within 13% | [8] |

| Recovery | Quantitative | Quantitative | [8] |

Experimental Protocols

This section details the methodologies for sample preparation, HPLC instrumentation, and chromatographic conditions.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is for the extraction of Granisetron and 7-Hydroxygranisetron from human plasma.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution

-

Solid-Phase Extraction (SPE) cartridges (e.g., C8 or C18)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Appropriate buffer (e.g., ammonium (B1175870) acetate)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Pre-treatment: Thaw frozen plasma samples at room temperature.

-

Spiking: To 1 mL of plasma, add the internal standard.

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water.

-

Equilibrate the cartridge with 1 mL of buffer.

-

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Wash the cartridge with a mild organic solvent mixture (e.g., 5% methanol in water) to remove polar impurities.

-

-

Elution: Elute the analytes (Granisetron and 7-Hydroxygranisetron) and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in a specific volume (e.g., 200 µL) of the HPLC mobile phase.

-

Analysis: Inject a portion of the reconstituted sample into the HPLC system.

HPLC Instrumentation and Chromatographic Conditions

Instrumentation:

-

HPLC system with a pump, autosampler, and detector (Fluorescence and/or Electrochemical)

-

Reversed-phase HPLC column (e.g., Octyl silica (B1680970) [C8] or ODS [C18], 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | Octyl silica (C8) |

| Mobile Phase | Isocratic mixture of a suitable buffer and organic modifier (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Detection | Fluorescence (for Granisetron) and Electrochemical (for 7-Hydroxygranisetron) in series |

| Fluorescence Detector Wavelengths | Excitation: 305 nm, Emission: 430 nm (example) |

| Electrochemical Detector Potential | +0.8 V (example) |

Visualizations

Granisetron Mechanism of Action

References

- 1. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 2. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]

- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. irispublishers.com [irispublishers.com]

- 5. Granisetron 101: The Complete Guide | OCTAGONCHEM [octagonchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 7-Hydroxygranisetron in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Granisetron (B54018) is a selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] It is primarily metabolized in the liver to several compounds, with 7-hydroxygranisetron (B160284) being its major and pharmacologically active metabolite.[3] Accurate quantification of 7-hydroxygranisetron in plasma is crucial for pharmacokinetic studies, helping to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 7-hydroxygranisetron in human plasma.

Experimental Protocols

1. Materials and Reagents

-

7-Hydroxygranisetron reference standard

-

7-Hydroxygranisetron stable isotope-labeled internal standard (IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Xselect HSS T3 or equivalent)[5]

-

Microcentrifuge

-

Pipettes and general laboratory consumables

3. Standard and Quality Control (QC) Sample Preparation

-